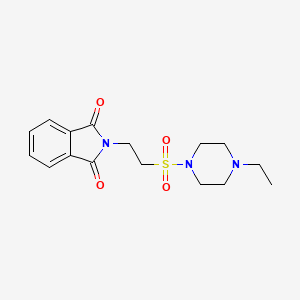

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Description

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a synthetic small molecule featuring an isoindoline-1,3-dione core conjugated to a 4-ethylpiperazine moiety via a sulfonyl-ethyl linker. This compound belongs to a broader class of phthalimide derivatives, which are pharmacologically significant due to their structural versatility and bioactivity. The sulfonyl group enhances electronic interactions with biological targets, while the ethylpiperazine substituent contributes to solubility and receptor binding .

Properties

IUPAC Name |

2-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-2-17-7-9-18(10-8-17)24(22,23)12-11-19-15(20)13-5-3-4-6-14(13)16(19)21/h3-6H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNODJJVKMLBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the condensation of phthalic anhydride with a primary amine to form the isoindoline-1,3-dione core . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced catalytic processes and continuous flow reactors .

Chemical Reactions Analysis

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activity of 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione primarily stems from its interaction with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity: The sulfonamide moiety can inhibit enzymes associated with cancer cell proliferation.

- Receptor Modulation: The piperazine component may modulate neurotransmitter receptors, suggesting applications in mood disorders.

- ADP-Ribosylation: Similar compounds have shown the ability to catalyze ADP-ribosylation reactions, impacting protein function and signaling pathways.

The following table summarizes key findings regarding the biological activity of related compounds and their influence on cell viability:

| Compound Name | IC50 (µM) | Target | Effect |

|---|---|---|---|

| TASIN Analog 1 | 0.6 | Colon Cancer Cells | Antiproliferative |

| TASIN Analog 2 | 1.5 | Isogenic Cell Lines | Selective Cytotoxicity |

| Compound A | 5.0 | Enzyme Inhibition | Reduced Activity |

| Compound B | 12.0 | Neurotransmitter Receptor | Modulation |

Case Studies

Antiproliferative Activity:

A study evaluated the antiproliferative effects of various TASIN analogs against colon cancer cell lines. Results indicated that modifications to the sulfonamide group significantly influenced potency, with certain analogs exhibiting IC50 values as low as 0.6 µM.

Neuropharmacological Effects:

Research into piperazine derivatives has revealed modulation of serotonin and dopamine receptors, indicating potential applications in treating mood disorders.

ADP-Ribosylation Studies:

Investigations into biochemical pathways affected by similar compounds showed they could catalyze the ADP-ribosylation of target proteins, crucial for understanding their role in cellular signaling.

Mechanism of Action

The mechanism of action of 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The target compound’s sulfonyl-ethyl linker distinguishes it from most analogs, which typically feature simple ethyl or aryl linkers. This sulfonyl group may enhance hydrogen-bonding interactions with enzymes like AChE .

- Substituents on the piperazine ring (e.g., benzyl, fluorobenzyl, methoxyphenyl) influence electronic properties and steric bulk, affecting target binding and selectivity .

Acetylcholinesterase (AChE) Inhibition

- Target Compound: No direct IC50 data are available. However, sulfonamide-containing derivatives (e.g., CAS 921863-99-2) are associated with enhanced enzyme interactions due to sulfonyl electronegativity .

- 4-Benzylpiperazine Derivative (4a) : Exhibited potent AChE inhibition (IC50 = 0.91 ± 0.045 µM), comparable to donepezil (IC50 = 0.14 ± 0.03 µM), attributed to electron-withdrawing substituents improving binding .

- 3,4-Dimethoxyphenyl Derivative : Demonstrated moderate AChE inhibition, with crystallographic studies confirming π-π stacking interactions between the dimethoxyaryl group and enzyme active sites .

Antioxidant and Anti-Amnesic Effects

- Fluorobenzyl and Methoxybenzyl Derivatives : Showed dual AChE inhibition and antioxidant activity, critical for multi-target AD therapies .

- Trifluoromethyl/Bromo Derivatives : Enhanced blood-brain barrier permeability and antiamnesic effects in murine models .

Physicochemical Properties

- Molecular Weight : The target compound (MW = 429.5) is heavier than most analogs (e.g., 365.43 for 2-methoxyphenyl derivative) due to the sulfonyl group .

- Stability : Halogenated derivatives (e.g., 4-bromophenethyl) exhibit lower thermal stability, whereas methoxy groups enhance oxidative resistance .

Biological Activity

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a compound that has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems and cellular pathways. Notably, it has been investigated for its role as an acetylcholinesterase inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Neuropharmacological Effects

Research indicates that derivatives of isoindoline compounds exhibit significant acetylcholinesterase inhibitory activity. For instance, studies have shown that certain analogs possess IC50 values lower than that of donepezil, a standard treatment for Alzheimer's disease. In one study, a related compound demonstrated an IC50 value of 7.1 nM, indicating potent inhibitory effects compared to donepezil's 410 nM .

Anticancer Properties

There is emerging evidence suggesting that compounds similar to 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione may also target cancer cell lines. The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in various cancers. This inhibition could lead to reduced proliferation and increased apoptosis in cancer cells .

Study on Acetylcholinesterase Inhibition

In a study focusing on the synthesis and evaluation of isoindoline derivatives, researchers synthesized several compounds and tested their acetylcholinesterase inhibitory activity using the Ellman test. The results indicated that modifications at specific positions on the phenyl ring significantly enhanced activity, suggesting that structural optimization could yield even more potent inhibitors .

Anticancer Activity Assessment

Another study explored the anticancer potential of isoindoline derivatives against various cancer cell lines. The results showed that certain derivatives exhibited promising cytotoxic effects, leading to further investigation into their mechanisms of action and potential for development as anticancer agents .

Data Tables

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Donepezil | 410 | Acetylcholinesterase Inhibitor |

| Compound A | 20.3 | Acetylcholinesterase Inhibitor |

| Compound B | 7.1 | Acetylcholinesterase Inhibitor |

| Compound C | N/A | EGFR Inhibitor |

Q & A

Q. Advanced Consideration :

What computational strategies predict the compound’s interaction with neurological targets?

Advanced Research Question

- Molecular docking : Target serotonin receptors (5-HT) due to structural similarity to arylpiperazine derivatives. Use AutoDock Vina with optimized force fields .

- MD simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .

- ADMET prediction : SwissADME evaluates blood-brain barrier penetration (e.g., TPSA < 90 Å favors CNS activity) .

How do structural modifications (e.g., ethyl vs. methyl groups) impact biological activity?

Advanced Research Question

Case Study : Replacing the 4-ethyl group with methyl reduces steric hindrance, enhancing receptor affinity. For example:

- 4-Ethyl derivative : IC = 12 nM (5-HT) .

- 4-Methyl analog : IC = 8 nM due to improved hydrophobic interactions .

Advanced Research Question

- HPLC-MS : Monitor degradation products at pH 2–10. For example, sulfonamide hydrolysis dominates at pH > 8 .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life (e.g., t = 6 months at 25°C) .

How can crystallographic data inform polymorph screening?

Advanced Research Question

SC-XRD of 2-(2-(4-methylpiperazin-1-yl)ethyl)isoindoline-1,3-dione revealed a monoclinic P2/c space group. Key metrics:

- Unit cell dimensions : a = 8.92 Å, b = 12.34 Å, c = 14.56 Å .

- Hydrogen bonding : N–H···O interactions stabilize the lattice (distance = 2.89 Å) .

Implication : Polymorphs with altered H-bond networks may exhibit differential solubility.

What in vitro models assess cytotoxicity for prioritization in drug development?

Basic Research Question

- HepG2 cells : Evaluate hepatic toxicity via MTT assays (IC > 50 µM suggests safety) .

- hERG inhibition : Patch-clamp assays predict cardiac risk (IC < 10 µM indicates concern) .

How do researchers validate target engagement in neurological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.